Halicin

Description

Structure

3D Structure

Properties

IUPAC Name |

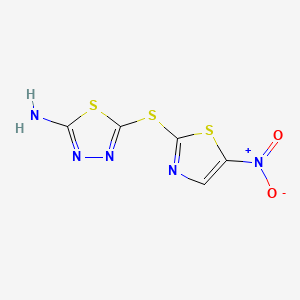

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBNZBOOHHVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474254 | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40045-50-9 | |

| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Halicin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of Halicin's core mechanism of action against Gram-positive bacteria, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular processes and experimental workflows.

Core Mechanism of Action: Disruption of the Proton Motive Force

The primary bactericidal activity of this compound is attributed to its ability to disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane. The PMF is a crucial electrochemical gradient essential for vital cellular processes in bacteria, including ATP synthesis, nutrient transport, and motility. Unlike many conventional antibiotics that target specific enzymes or cellular components, this compound's targeting of the highly conserved PMF makes the development of resistance more challenging.

The mechanism involves the dissipation of the transmembrane electrochemical gradient, which is composed of two key elements: the pH gradient (ΔpH) and the electrical potential (ΔΨ). This compound is believed to interfere with this gradient, potentially through complexation with iron, leading to a collapse of the PMF. This disruption inhibits ATP synthesis and other essential cellular functions, ultimately resulting in bacterial cell death. This mode of action is effective even against metabolically repressed or quiescent bacteria, such as those found in biofilms.

Quantitative Efficacy Data

This compound exhibits potent activity against a variety of Gram-positive bacteria, including clinically relevant and multidrug-resistant strains like Staphylococcus aureus (including MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies.

Table 1: MIC of this compound Against Staphylococcus aureus

| Strain | MIC (µg/mL) | Reference |

| S. aureus ATCC® 29213™ | 32 | |

| S. aureus ATCC BAA-977 | 16 | |

| S. aureus (Methicillin-Resistant) | 8 | |

| S. aureus ATCC 29213 (for resistance study) | 8 (initial) |

Table 2: MIC of this compound Against Other Gram-Positive Bacteria

| Strain | MIC (µg/mL) | Reference |

| Clostridioides difficile | Effective (murine model) | |

| Mycobacterium tuberculosis | Effective (in vitro) | |

| Streptococcus suis (MIC₉₀) | 16 |

Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.

Key Experimental Protocols

Elucidating this compound's mechanism of action requires specific assays to measure its effects on bacterial membrane potential and energy production.

Protocol: Measurement of Bacterial Membrane Potential

This protocol describes the use of a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine iodide [DiSC₃(5)], to assess changes in bacterial membrane potential. The dye's fluorescence is quenched upon accumulation in cells with a high membrane potential; depolarization leads to dye release and a subsequent increase in fluorescence.

Methodology:

-

Cell Preparation:

-

Harvest bacterial cells in the early-mid logarithmic growth phase by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with an appropriate assay buffer (e.g., PBS).

-

Resuspend the cells in the assay buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.

-

-

Dye Loading:

-

Add the voltage-sensitive dye (e.g., DiSC₃(5)) to the cell suspension at a final concentration of 1-5 µM.

-

Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a cuvette or microplate.

-

Record the baseline fluorescence using a fluorometer or plate reader (e.g., excitation/emission wavelengths appropriate for the dye).

-

Add this compound at the desired concentration and immediately begin kinetic measurements, recording fluorescence intensity over time.

-

As a positive control for depolarization, a proton ionophore like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used.

-

-

Data Analysis:

-

Calculate the percentage increase in fluorescence relative to the baseline and untreated controls. A significant increase upon addition of this compound indicates membrane depolarization.

-

Protocol: Quantification of Intracellular ATP Levels

This protocol uses a luciferase-based bioluminescence assay to quantify the effect of this compound on intracellular ATP concentrations, a direct indicator of cellular energy status.

Methodology:

-

Cell Culture and Treatment:

-

Grow bacterial cultures to the desired growth phase and OD.

-

Expose the bacterial cells to various concentrations of this compound for a defined period. Include an untreated control.

-

-

ATP Extraction:

-

Lyse the bacterial cells to release intracellular ATP. Various agents can be used, such as detergents (e.g., dodecyltrimethylammonium bromide) or solvents (e.g., dimethylsulfoxide).

-

-

Bioluminescence Assay:

-

Add the cell lysate to a reaction mixture containing luciferin and luciferase enzyme.

-

The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent reaction, producing light.

-

Immediately measure the light output (luminescence) using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Use the standard curve to determine the ATP concentration in the bacterial lysates.

-

Express the results as the amount of ATP per cell number or total protein concentration. A decrease in ATP levels in this compound-treated cells compared to the control indicates impaired energy production.

-

Visualizing the Research Workflow

The discovery and characterization of a novel antibiotic like this compound follows a structured experimental workflow. The diagram below illustrates the logical progression from initial screening to detailed mechanism of action studies.

Conclusion

References

The Dawn of a New Antibiotic Era: An In-depth Technical Guide to the In Silico Discovery and Validation of Halicin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the computational discovery, mechanism of action, and rigorous experimental validation of Halicin, offering detailed data and protocols for the scientific community.

The In Silico Discovery Engine: A Deep Learning Approach

The identification of this compound was made possible by a deep neural network, specifically a type of graph convolutional neural network, trained to predict antibacterial activity based on molecular structure. This approach circumvents human bias towards familiar chemical scaffolds, enabling the identification of unconventional candidates like this compound.

The Discovery Workflow

The computational pipeline began with training a deep learning model on a curated dataset of molecules to recognize chemical features associated with bactericidal activity. Once trained, the model was unleashed on large chemical libraries to screen for novel candidates.

-

Model Training: The neural network was trained on a dataset of approximately 2,335 molecules, comprising both known antibiotics and other compounds. The model learned to associate specific molecular substructures with the ability to inhibit the growth of Escherichia coli. The input for the model represents molecules as graphs, where atoms are nodes and bonds are edges, allowing it to learn a rich representation of molecular structure.

-

Screening Chemical Libraries: The trained model was then used to screen a library of over 6,000 compounds in the Drug Repurposing Hub. This library contains compounds that have been investigated for various human uses. The model assigned a prediction score to each molecule, indicating its likelihood of possessing antibacterial properties.

-

Candidate Selection: this compound emerged as a top-scoring candidate with high predicted antibacterial activity but a structure significantly different from conventional antibiotics. This dissimilarity was a key selection criterion, increasing the probability of a novel mechanism of action.

-

Extended Screening: The model was further applied to screen over 100 million molecules from the ZINC15 database, a massive collection of commercially available compounds. This larger screen, completed in just three days, identified 23 additional candidates.

Mechanism of Action: Disrupting the Proton Motive Force

This compound exhibits a novel mechanism of action that is distinct from most conventional antibiotics. This unique approach makes it a formidable agent against which bacteria may struggle to develop resistance.

The primary efficacy of this compound is attributed to its ability to dissipate the proton motive force (PMF) across the bacterial cell membrane. The PMF is a crucial electrochemical gradient that bacteria use for essential functions, including ATP synthesis, nutrient transport, and motility. This compound is believed to complex with iron (Fe³⁺), which disrupts the transmembrane pH gradient (the ΔpH component of the PMF). This collapse of the gradient leads to the depletion of ATP, ultimately resulting in bacterial cell death. Because the PMF is a highly conserved and fundamental process, it is a difficult target for bacteria to alter through mutation, thus lowering the propensity for resistance development.

Experimental Validation and Quantitative Data

Following its in silico identification, this compound underwent rigorous experimental testing to validate its antibacterial properties and assess its efficacy both in vitro and in vivo.

Data Presentation

The antibacterial activity of this compound has been quantified against a wide range of bacterial species, including several multidrug-resistant (MDR) strains. The key metrics are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 16 - 32 | |

| Escherichia coli | Clinical Isolates | 4 - 16 | |

| Staphylococcus aureus | ATCC BAA-977 | 16 | |

| Staphylococcus aureus | ATCC 29213 | 32 | |

| Staphylococcus aureus (MRSA) | ATCC 33592 | 2 | |

| Staphylococcus aureus (MRSA) | USA300 | 4 | |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 4 | |

| Acinetobacter baumannii | ATCC BAA-747 | 128 | |

| Acinetobacter baumannii | MDR 3086 | 256 | |

| Clostridium perfringens | Clinical Isolates | 0.5 - 16 | |

| Pseudomonas aeruginosa | - | >256 (Inactive) |

Table 2: Zone of Inhibition Diameters for this compound

| Bacterial Species | Strain | This compound Conc. (µg/mL) | Zone Diameter (mm) | Reference |

| Staphylococcus aureus | BAA-977 | 128 | 29 | |

| Escherichia coli | ATCC 25922 | 128 | 20 | |

| Acinetobacter baumannii | ATCC BAA-747 | 128 | 20 | |

| Acinetobacter baumannii | MDR 3086 | 256 | 22 |

Table 3: Toxicity Data for this compound

| Test Type | Animal Model | LD₅₀ Value | Reference |

| Acute Oral Toxicity | Mice | 2018.3 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the validation of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from methodologies described in the literature.

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 256 µg/mL down to 0.125 µg/mL.

-

Bacterial Inoculum Preparation: Inoculate a single bacterial colony into a suitable broth and incubate until it reaches the logarithmic growth phase. Dilute the bacterial suspension to achieve a final concentration of approximately 1 x 10⁶ Colony-Forming Units/mL (CFU/mL) in each well of the microtiter plate.

-

Incubation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no drug) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours with continuous shaking.

-

Result Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Zone of Inhibition Assay (Disk Diffusion)

This protocol is based on standard disk diffusion methods.

-

Agar Plate Preparation: Prepare Mueller-Hinton agar plates.

-

Bacterial Lawn: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Evenly spread the inoculum over the entire surface of the agar plate to create a bacterial lawn.

-

Disc Impregnation: Impregnate sterile paper discs with known concentrations of this compound solution (e.g., ranging from 16 to 256 µg/mL).

-

Disc Placement and Incubation: Aseptically place the impregnated discs onto the surface of the inoculated agar plate. Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of no growth around each disc in millimeters (mm).

Protocol 3: In Vivo Mouse Infection Model (Topical A. baumannii)

This protocol is a generalized representation of the in vivo studies performed.

-

Infection: Induce a skin infection in mice with a multidrug-resistant strain of A. baumannii.

-

Treatment: After a set period to allow the infection to establish, topically apply an ointment containing a specified concentration of this compound to the infected area.

-

Monitoring and Evaluation: Monitor the mice over a period (e.g., 24 hours) and assess the bacterial load at the infection site. The effectiveness of the treatment is determined by the reduction in bacterial count compared to an untreated control group.

Conclusion and Future Directions

The discovery of this compound represents a paradigm shift in antibiotic research, powerfully demonstrating that artificial intelligence can dramatically accelerate the identification of novel drug candidates. Its broad-spectrum activity against numerous MDR pathogens, including C. difficile and A. baumannii, combined with a unique mechanism of action that has a low propensity for inducing resistance, makes it a highly promising candidate.

References

Halicin's Efficacy Against ESKAPE Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Halicin exhibits a novel mechanism of action that differs from most conventional antibiotics. It disrupts the proton motive force (PMF) across the bacterial cell membrane. This electrochemical gradient is crucial for essential cellular processes, including ATP synthesis, nutrient uptake, and motility. By dissipating the transmembrane pH gradient, this compound effectively short-circuits the cell's energy production, leading to rapid cell death. This unique mechanism is thought to contribute to its broad-spectrum activity and the low propensity for resistance development.

Caption: Proposed mechanism of action of this compound.

Spectrum of Activity: Quantitative Data

The following tables summarize the in vitro activity of this compound against the ESKAPE pathogens, primarily reported as Minimum Inhibitory Concentrations (MICs). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Enterococcus faecium

| Strain(s) | MIC (µg/mL) | Reference(s) |

| Various strains | 4 - 8 |

Staphylococcus aureus

| Strain(s) | MIC (µg/mL) | Reference(s) |

| ATCC 29213 (MSSA) | 2 | |

| ATCC 33592 (MRSA) | 2 | |

| USA300 (MRSA) | 4 | |

| Mu3 (hVISA) | 2 | |

| Mu50 (VISA) | 1 | |

| Clinical MRSA isolates (10 strains) | 2 - 4 | |

| ATCC BAA-977 | 16 | |

| ATCC 29213 | 32 | |

| Xen-36 | ~6.5 (25 µM) | |

| ATCC 29213 (resistance development study) | 8 (initial) |

Klebsiella pneumoniae

| Strain(s) | MIC (µg/mL) | Reference(s) |

| Clinical isolates (A453, A454, A372) | 64 | |

| Clinical isolate (S38) | 32 |

Acinetobacter baumannii

| Strain(s) | MIC (µg/mL) | Reference(s) |

| ATCC BAA-747 | 128 | |

| MDR 3086 | 256 | |

| Clinical isolates (A101, A144, S85, S29, A341, A165) | 32 | |

| Clinical isolates (A272, S88, A166) | 64 |

In vivo, a this compound-containing ointment completely cleared infections in mice caused by a pan-resistant strain of A. baumannii within 24 hours.

Pseudomonas aeruginosa

This compound has consistently demonstrated a lack of significant activity against Pseudomonas aeruginosa. This is attributed to the low permeability of its outer membrane, which limits the intracellular accumulation of the drug.

| Strain(s) | MIC (µg/mL) | Reference(s) |

| Various isolates | >100 | |

| Isolate A152 | No activity up to 256 |

Enterobacter species

| Strain(s) | MIC (µg/mL) | Reference(s) |

| Enterobacter cloacae (clinical isolates) | 64 |

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature for evaluating this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the most common method used to determine the in vitro susceptibility of bacteria to a given antimicrobial agent.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 20 mg/mL). Aliquots are stored at -20°C and protected from light.

-

Bacterial Inoculum Preparation:

-

Bacterial isolates are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth or Nutrient Broth) at 37°C.

-

The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized bacterial suspension is then diluted (e.g., to 1 x 10⁶ CFU/mL) in the appropriate broth for the assay.

-

-

Assay Plate Preparation:

-

A serial twofold dilution of this compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth. The final concentrations may range from 256 µg/mL down to 0.125 µg/mL.

-

The diluted bacterial inoculum is added to each well containing the this compound dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Positive (bacteria with no drug) and negative (broth only) controls are included on each plate.

-

-

Incubation and Reading:

-

The plates are incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Growth can be assessed visually or by using a growth indicator like triphenyl-tetrazolium chloride (TTC), which turns red in the presence of microbial growth.

-

Caption: Standard workflow for MIC determination.

In Vivo Efficacy Models

-

Murine Skin Infection Model (A. baumannii):

-

Mice are infected with a pan-resistant strain of A. baumannii.

-

A topical ointment containing this compound is applied to the infection site.

-

The infection is monitored over a period (e.g., 24 hours) to assess the clearance of the bacteria.

-

-

C. elegans Infection Model (S. aureus):

-

Caenorhabditis elegans nematodes are infected with MRSA (e.g., USA300 strain).

-

Infected nematodes are treated with this compound at various concentrations (e.g., 1x and 2x MIC).

-

The survival of the nematodes is monitored over several days, and survival curves are generated to determine the in vivo efficacy of this compound.

-

Conclusion

This compound demonstrates significant promise as a broad-spectrum antibiotic with potent activity against a majority of the ESKAPE pathogens, including numerous multidrug-resistant strains. Its efficacy is particularly notable against Enterococcus faecium, Staphylococcus aureus (including MRSA), Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter species. The consistent lack of activity against Pseudomonas aeruginosa highlights the challenge of outer membrane permeability for this particular pathogen. The unique mechanism of action, which targets the proton motive force, is a key advantage that may slow the development of resistance. Further research, including pharmacokinetic, pharmacodynamic, and toxicity studies, is essential to fully evaluate its clinical potential for treating infections caused by these critical pathogens.

References

- 1. Antibiotics: this compound is a New Class of Antibiotics discovered by Artificial Intelligence - Buxton Osteopathy [buxtonosteopathy.co.uk]

- 2. news-medical.net [news-medical.net]

- 3. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

Halicin's Molecular Onslaught: A Technical Guide to its Targets in E. coli

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Primary Molecular Target: Proton Motive Force (PMF)

Unlike conventional antibiotics that typically target specific enzymes or cellular structures, Halicin's lethality stems from its ability to dissipate the proton motive force across the bacterial inner membrane. The PMF is an electrochemical gradient essential for bacterial survival, powering critical cellular processes.

2.1 Components and Function of the PMF in E. coli The PMF is composed of two interdependent gradients:

-

The electrical potential gradient (Δψ): The difference in charge across the membrane.

-

The transmembrane pH gradient (ΔpH): The difference in proton concentration across the membrane.

This stored energy is harnessed by E. coli to drive a multitude of essential functions, including:

-

ATP Synthesis: The F1Fo-ATP synthase enzyme utilizes the proton flow to generate ATP, the cell's primary energy currency.

-

Nutrient Uptake: Symporters and antiporters use the gradient to transport essential molecules into the cell.

-

Motility: The bacterial flagellar motor is directly powered by the influx of protons.

-

Protein Secretion and Stress Responses.

2.2 this compound's Mechanism of PMF Disruption Studies suggest that this compound's primary mechanism involves the dissipation of the ΔpH component of the PMF. The proposed mechanism involves the sequestration and transport of iron ions. This compound is believed to form complexes with ferric iron (Fe³⁺), which then act as protonophores, shuttling protons across the bacterial membrane and collapsing the transmembrane pH gradient. This disruption of the electrochemical gradient leads to a catastrophic failure of cellular bioenergetics.

Cellular Consequences of PMF Collapse

The disruption of the PMF by this compound triggers a cascade of events leading to rapid cell death.

-

ATP Depletion: With the collapse of the proton gradient, ATP synthase can no longer produce ATP, leading to a severe energy deficit within the cell.

-

Metabolic Shutdown: The lack of energy and disruption of transport systems halts essential metabolic processes.

-

Cell Death: The inability to maintain cellular homeostasis and energy production results in bacterial death.

Quantitative Data: In Vitro Efficacy

The potency of this compound against E. coli has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

| E. coli Strain | MIC (μg/mL) | Reference |

| ATCC® 25922™ | 16 | |

| ATCC 25922 | 32 | |

| Clinical Isolates (36 strains) | 4 - 16 | |

| Sulfonamide-resistant isolates | 16 - 32 | |

| ATCC 25922 | 32 |

Experimental Protocols

The following sections detail the methodologies employed to elucidate this compound's mechanism of action and quantify its antibacterial activity.

5.1 Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This standard method is used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.

-

Bacterial Culture Preparation: An overnight culture of E. coli is grown in Luria Broth (LB) or Mueller Hinton Broth (MHB). The suspension is then diluted to a standardized concentration, typically 0.5 McFarland turbidity, and further diluted for inoculation.

-

Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations (e.g., 0.125 to 128 μg/mL).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.

5.2 Proton Motive Force (PMF) Disruption Assay While specific protocols from the initial this compound discovery are proprietary, a general approach to confirm PMF disruption involves measuring its components (Δψ and ΔpH).

-

Fluorescent Dyes: Use potential-sensitive dyes (e.g., DiSC3(5)) to measure Δψ and pH-sensitive fluorescent proteins (e.g., pHluorin) or dyes (e.g., BCECF-AM) to measure intracellular and extracellular pH.

-

Experimental Setup: Treat mid-logarithmic phase E. coli cells with varying concentrations of this compound.

-

Measurement: Use a fluorometer or fluorescence microscope to measure the fluorescence intensity changes over time.

-

Analysis: A decrease in the fluorescence signal corresponding to Δψ and a collapse of the pH gradient (intracellular pH approaching extracellular pH) upon addition of this compound would confirm PMF dissipation.

-

Controls: Use known PMF uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control.

5.3 Resistance Development Assay This experiment assesses the potential for bacteria to develop resistance to a drug over time.

-

Serial Passage: E. coli is cultured in a liquid medium containing a sub-lethal concentration of this compound.

-

Daily Dilution: Each day, a small volume of the culture is transferred to a fresh medium containing the drug. This process is repeated for an extended period (e.g., 30 days).

-

MIC Monitoring: Periodically, the MIC of the passaged bacterial population is determined to see if it has increased.

-

Comparison: The rate and magnitude of resistance development are compared to a control antibiotic known to readily select for resistant mutants, such as ciprofloxacin.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Proposed mechanism of action for this compound in E. coli.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Logical relationship from PMF disruption to cell death.

Conclusion and Future Directions

This compound represents a paradigm shift in antibiotic discovery, demonstrating the power of AI to identify novel therapeutic candidates with unconventional mechanisms. Its primary molecular target in E. coli is the proton motive force, a conserved and essential feature of bacterial bioenergetics. By disrupting this fundamental process, this compound achieves potent bactericidal activity with a low propensity for resistance development. While preclinical studies are highly promising, significant research is still required. Further investigations into its pharmacokinetic and pharmacodynamic profiles are essential, as early studies suggest poor absorption and rapid elimination. Ultimately, human clinical trials will be necessary to establish the safety and therapeutic efficacy of this compound for treating bacterial infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Safety and efficacy evaluation of this compound as an effective drug for inhibiting intestinal infections [frontiersin.org]

- 3. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. medindia.net [medindia.net]

- 5. news-medical.net [news-medical.net]

Halicin: A Technical Guide to an AI-Discovered Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant pathogens poses a critical threat to global health. In a landmark demonstration of artificial intelligence's potential in drug discovery, researchers identified Halicin, a molecule with potent and broad-spectrum antibacterial activity. Originally investigated as a c-Jun N-terminal kinase (JNK) inhibitor for diabetes, this compound was repurposed after a deep learning model predicted its antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, unique mechanism of action, and the experimental methodologies used to validate its efficacy.

Chemical Structure and Physicochemical Properties

This compound, formerly known as SU-3327, is a heterocyclic compound containing thiazole and thiadiazole rings.[2][3] Its chemical identity and properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine[1] |

| CAS Number | 40045-50-9 |

| Molecular Formula | C₅H₃N₅O₂S₃ |

| SMILES | C1=C(SC(=N1)SC2=NN=C(S2)N)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) |

Physicochemical Data

| Property | Value | Source |

| Molar Mass | 261.29 g·mol⁻¹ | |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL | |

| logP (Predicted) | 1.01 - 1.93 | |

| Water Solubility (Predicted) | 1.01 mg/mL | |

| pKa (Strongest Basic, Predicted) | -0.22 |

Mechanism of Action

This compound exhibits a novel bactericidal mechanism that is distinct from most conventional antibiotics. It disrupts the ability of bacteria to maintain their proton motive force (PMF), an essential electrochemical gradient across the cell membrane required for ATP synthesis, nutrient transport, and motility.

Specifically, this compound is proposed to selectively dissipate the pH gradient (ΔpH) component of the PMF. This action is believed to be mediated by its ability to sequester iron, interfering with the cell's capacity to regulate pH balance. The collapse of the transmembrane electrochemical gradient leads to a rapid depletion of cellular ATP, culminating in cell death. This unique mechanism makes it difficult for bacteria to develop resistance through common pathways, such as single-point mutations.

Figure 1: Signaling pathway of this compound's mechanism of action.

Antibacterial Spectrum and Efficacy

This compound demonstrates broad-spectrum activity against a wide range of bacterial pathogens, including many multidrug-resistant (MDR) strains designated as high-priority threats by the World Health Organization. Notably, it is effective against Clostridioides difficile, carbapenem-resistant Acinetobacter baumannii, and Mycobacterium tuberculosis. However, it shows limited to no activity against the lung pathogen Pseudomonas aeruginosa.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against various bacterial strains as reported in the literature.

| Bacterial Species | Strain | MIC (μg/mL) |

| Escherichia coli | ATCC 25922 | 16 |

| Staphylococcus aureus | ATCC 29213 | 32 |

| Acinetobacter baumannii | ATCC BAA-747 | 128 |

| A. baumannii (MDR Isolate) | 3086 | 256 |

| Clostridium perfringens | Clinical Isolates | 0.5 - 16 |

| Carbapenem-resistant Enterobacteriaceae | - | 1 - 10 |

Experimental Protocols

AI-Driven Discovery of this compound

The identification of this compound as an antibiotic was a multi-stage computational process pioneered by researchers at MIT.

-

Model Training: A directed-message passing deep neural network (D-MPNN), a type of graph neural network, was trained on a dataset of approximately 2,500 molecules (including FDA-approved drugs and natural products). Each molecule was empirically tested for its ability to inhibit the growth of Escherichia coli and labeled as either an active "hit" or inactive. The model learned to predict the probability of growth inhibition based on molecular structure.

-

Model Optimization: The model's predictive accuracy was enhanced by augmenting the learned representations with molecular features computed by the RDKit toolkit. An ensemble of classifiers was used to improve robustness.

-

In Silico Screening: The trained model was used to screen large digital chemical libraries.

-

Drug Repurposing Hub: Screening of ~6,000 compounds led to the identification of this compound (SU-3327) as a top candidate with a chemical structure distinct from known antibiotics.

-

ZINC15 Database: A subsequent screen of over 100 million molecules from the ZINC15 database identified further novel antibacterial candidates in just three days.

-

Broth Microdilution for MIC Determination

The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Compound: this compound is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial strains are grown overnight in a suitable broth at 37°C. The culture is then diluted and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

MIC Reading: Following incubation, the plates are inspected for visible bacterial growth (e.g., turbidity or a cell pellet). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

In Vivo Efficacy Models

The therapeutic potential of this compound was assessed in murine infection models.

-

A. baumannii Skin Infection: A topical ointment containing this compound was applied to skin wounds on mice infected with a pan-resistant strain of A. baumannii. The treatment resulted in the complete clearance of the infection within 24 hours.

-

C. difficile Intestinal Infection: Oral administration of this compound was effective in reducing the fecal bacterial load in a mouse model of C. difficile infection.

Conclusion and Future Directions

This compound represents a paradigm shift in antibiotic discovery, demonstrating that deep learning can rapidly and cost-effectively identify structurally novel antibacterial compounds from vast chemical spaces. Its unique mechanism of action, which circumvents common resistance pathways, and its efficacy against high-priority MDR pathogens make it a promising clinical candidate. While preclinical studies have shown low toxicity and potent activity, further research, including comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies and human clinical trials, is necessary to fully evaluate its safety and therapeutic utility in patients. The success of this compound paves the way for the continued application of AI to accelerate the discovery of the next generation of antibiotics.

References

"early research on SU-3327 as a JNK inhibitor"

An In-depth Technical Guide to the Early Research of SU-3327 as a JNK Inhibitor

Introduction

SU-3327, later more widely known as Halicin, is a small molecule that was initially investigated as an inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] The early research, conducted around 2009 by researchers at the Burnham Institute for Medical Research, focused on its potential as a therapeutic agent for type-2 diabetes, a disease state associated with up-regulated JNK activity.[1] While development for this indication was discontinued due to poor clinical results, the initial studies provided a foundation for its mechanism as a kinase inhibitor. This compound was later famously rediscovered in 2019 by an artificial intelligence model as a potent, broad-spectrum antibiotic with a novel mechanism of action. This guide focuses on the core findings of the early research into SU-3327 as a JNK inhibitor.

Quantitative Data Summary

The inhibitory activity of SU-3327 against JNK and its downstream effects were quantified in several key assays. The data from these early studies is summarized below.

| Target/Process | Assay Type | Metric | Value | Reference |

| c-Jun N-terminal kinase (JNK) | Kinase Assay (e.g., TR-FRET) | IC₅₀ | 0.7 µM | |

| JNK-JIP Protein-Protein Interaction | Interaction Assay | IC₅₀ | 239 nM | |

| TNF-α Stimulated c-Jun Phosphorylation | Cell-based Assay | EC₅₀ | 6.23 µM |

Mechanism of Action as a JNK Inhibitor

SU-3327 functions as a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase. This mechanism implies that SU-3327 binds to the JNK enzyme in a manner that competes with its protein substrates, such as the transcription factor c-Jun. Furthermore, SU-3327 was shown to be a potent inhibitor of the protein-protein interaction between JNK and its scaffold protein, JNK Interacting Protein (JIP). By disrupting this interaction, SU-3327 effectively blocks the efficient phosphorylation of JNK substrates, thereby inhibiting the downstream signaling cascade.

The selectivity of SU-3327 is a key characteristic, with studies demonstrating that it is less active against other kinases in related signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) and Akt.

JNK Signaling Pathway and SU-3327 Inhibition

The following diagram illustrates the canonical JNK signaling pathway, activated by stress stimuli like Tumor Necrosis Factor-alpha (TNF-α), and indicates the points of inhibition by SU-3327.

Caption: JNK signaling cascade and points of inhibition by SU-3327.

Experimental Protocols

While the original publications are not fully detailed in the available excerpts, the quantitative data implies the use of standard biochemical and cell-based assays. The methodologies for these key experiments are outlined below.

JNK Kinase Inhibition Assay (Time-Resolved FRET)

This assay is commonly used to measure the direct inhibitory effect of a compound on kinase activity.

-

Objective: To determine the IC₅₀ value of SU-3327 for JNK.

-

Principle: A FRET (Förster Resonance Energy Transfer)-based assay measures the phosphorylation of a specific JNK substrate peptide. The assay uses a europium-labeled anti-phospho-serine/threonine antibody (donor) and a biotinylated substrate peptide that binds to a streptavidin-allophycocyanin (APC) conjugate (acceptor). When the substrate is phosphorylated by JNK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Methodology:

-

Recombinant human JNK enzyme is incubated with varying concentrations of SU-3327 (typically in DMSO, with a final concentration ≤1%) in a kinase reaction buffer.

-

The kinase reaction is initiated by adding ATP and the biotinylated JNK substrate peptide (e.g., a c-Jun-derived peptide).

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-APC).

-

After an incubation period to allow for antibody binding, the plate is read on a microplate reader capable of TR-FRET detection (measuring emission at two wavelengths).

-

The ratio of the acceptor to donor emission is calculated, and the results are plotted against the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based c-Jun Phosphorylation Assay

This assay measures the ability of the compound to inhibit JNK activity within a cellular context.

-

Objective: To determine the EC₅₀ value of SU-3327 for the inhibition of c-Jun phosphorylation.

-

Principle: Cells are stimulated with an agent like TNF-α to activate the JNK pathway. The level of phosphorylated c-Jun (the primary substrate of JNK) is then measured, typically using an ELISA-based method or Western blotting.

-

Methodology:

-

Human cells (e.g., HeLa or HepG2) are seeded in multi-well plates and grown overnight.

-

Cells are pre-incubated with various concentrations of SU-3327 for a set period (e.g., 1-2 hours).

-

The JNK pathway is then stimulated by adding TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

-

The stimulation is stopped, and the cells are lysed to extract cellular proteins.

-

The concentration of phosphorylated c-Jun in the cell lysate is quantified using a sandwich ELISA kit or visualized by Western blot using an antibody specific to phospho-c-Jun.

-

The results are normalized to the total amount of protein or a housekeeping protein and plotted against the SU-3327 concentration to calculate the EC₅₀ value.

-

Experimental Workflow

The general workflow for identifying and characterizing a JNK inhibitor like SU-3327 follows a standard drug discovery cascade.

References

"repurposing Halicin for antibiotic applications"

An In-depth Technical Guide to Repurposing Halicin for Antibiotic Applications

Introduction: The Emergence of this compound

This compound (formerly known as SU-3327) is a small molecule that was initially investigated as a c-Jun N-terminal kinase (JNK) inhibitor for the treatment of diabetes. However, its trajectory in drug development took a significant turn with the application of deep learning in antibiotic discovery. Researchers at MIT utilized a deep neural network to screen a library of over 2,300 molecules for antibacterial properties against Escherichia coli. This compound emerged as a potent hit with a novel mechanism of action, distinct from existing antibiotics. This discovery highlighted the potential of artificial intelligence in identifying new therapeutic uses for existing compounds, a process known as drug repurposing.

This guide provides a comprehensive technical overview of this compound's antibiotic properties, including its mechanism of action, spectrum of activity, and the experimental protocols required for its investigation.

Mechanism of Action: Disruption of the Proton Motive Force

Unlike many traditional antibiotics that target specific cellular processes like DNA replication or cell wall synthesis, this compound exhibits a unique bactericidal mechanism by disrupting the proton motive force (PMF) across the bacterial cell membrane. The PMF is an electrochemical gradient generated by pumping protons across the membrane, and it is crucial for vital cellular functions in bacteria, including:

-

ATP Synthesis: The flow of protons back into the cell drives ATP synthase to produce ATP, the primary energy currency of the cell.

-

Flagellar Motion: The rotation of bacterial flagella is powered by the PMF.

-

Nutrient Uptake and Efflux of Waste: Many transport systems rely on the PMF to move molecules across the cell membrane.

By dissipating the PMF, this compound effectively shuts down these essential processes, leading to rapid cell death. This non-specific mode of action is also thought to be responsible for the low propensity of bacteria to develop resistance to this compound.

Below is a diagram illustrating the proposed mechanism of action.

Spectrum of Activity and Efficacy

This compound has demonstrated a broad spectrum of activity against numerous bacterial pathogens, including several multidrug-resistant (MDR) strains that are of significant clinical concern.

In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the MIC values of this compound against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.5 - 2 | |

| Clostridioides difficile | ATCC 700057 | 0.2 | |

| Acinetobacter baumannii | ATCC 19606 | 1 | |

| Acinetobacter baumannii (Carbapenem-resistant) | Clinical Isolate | 1 - 4 | |

| Mycobacterium tuberculosis | H37Rv | 0.8 | |

| Vibrio cholerae | N16961 | 4 | |

| Pseudomonas aeruginosa | PA14 | > 128 | |

| Staphylococcus aureus | ATCC 29213 | 4 | |

| Enterococcus faecalis | ATCC 29212 | 8 |

Note: The efficacy against Pseudomonas aeruginosa is notably poor due to its outer membrane impermeability.

In Vivo Efficacy in Animal Models

This compound has also been evaluated in mouse models of infection, demonstrating its potential for in vivo applications.

| Infection Model | Pathogen | Treatment Regimen | Outcome | Reference |

| Pan-resistant A. baumannii skin infection | A. baumannii F98 | Topical application | Complete clearance of infection within 24 hours | |

| C. difficile oral infection | C. difficile ATCC 700057 | Oral gavage | High survival rate, comparable to vancomycin |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antibiotic properties of this compound.

In Vitro Susceptibility Testing: MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

-

Preparation of this compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Bacterial Inoculum Preparation:

-

Culture bacteria overnight on appropriate agar plates.

-

Inoculate a few colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from each well to the next well in the row.

-

Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assays

This assay assesses the bactericidal or bacteriostatic effect of this compound over time.

-

Preparation: Prepare bacterial cultures and this compound solutions at various concentrations (e.g., 1x, 4x, 10x MIC) in CAMHB.

-

Incubation: Incubate the bacterial cultures with this compound at 37°C with shaking.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

-

Plating: Perform serial dilutions of the aliquots in phosphate-buffered saline (PBS) and plate them on appropriate agar plates.

-

Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs).

-

Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL.

In Vivo Mouse Infection Model

This protocol describes a murine model for a skin infection with A. baumannii.

-

Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week before the experiment.

-

Infection:

-

Anesthetize the mice.

-

Shave a small area on the dorsum.

-

Create a superficial wound and apply a suspension of a pan-resistant strain of A. baumannii.

-

-

Treatment:

-

After a set period (e.g., 2 hours) to allow the infection to establish, apply a topical formulation of this compound to the wound.

-

A control group should receive a vehicle-only formulation.

-

-

Monitoring and Evaluation:

-

Monitor the mice daily for signs of infection and overall health.

-

At the end of the experiment (e.g., 24 hours or longer), euthanize the mice.

-

Excise the infected tissue, homogenize it, and plate serial dilutions to determine the bacterial load (CFU/gram of tissue).

-

Experimental and Logical Workflows

The following diagram illustrates the high-level workflow from the initial screening that identified this compound to its subsequent in vivo testing.

Future Directions and Conclusion

The repurposing of this compound as a potent antibiotic represents a paradigm shift in drug discovery, demonstrating the power of combining computational methods with traditional microbiology. While the initial results are highly promising, further research is necessary to advance this compound towards clinical use. Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

-

Toxicology: A comprehensive toxicological assessment is required to ensure its safety for human use.

-

Lead Optimization: Medicinal chemistry efforts could be employed to improve the efficacy, safety, and pharmacokinetic properties of this compound, leading to the development of new analogs.

The Halicin Advantage: A Technical Guide to Its Low Propensity for Inducing Bacterial Resistance

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the remarkable and sustained efficacy of Halicin, an antibiotic candidate identified through artificial intelligence. The guide, intended for researchers, scientists, and drug development professionals, elucidates the core mechanisms behind this compound's low propensity for inducing bacterial resistance, a critical attribute in the ongoing battle against antimicrobial resistance (AMR).

This whitepaper provides an in-depth analysis of the quantitative data supporting this compound's low resistance profile, detailed experimental protocols for key resistance assessment methodologies, and visual representations of its mechanism of action and experimental workflows.

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound, a novel antibiotic candidate, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including strains resistant to conventional antibiotics. A key differentiator for this compound is its remarkably low tendency to induce resistance in bacteria. This technical guide explores the scientific basis for this characteristic, presenting comparative data, detailed experimental procedures, and mechanistic insights.

Quantitative Assessment of Resistance Development

The propensity of a compound to induce resistance is a critical factor in its development as a viable antibiotic. Laboratory studies have demonstrated this compound's significant advantage over existing antibiotics in this regard.

Serial Passage Resistance Studies

Serial passage studies, which involve repeatedly exposing bacteria to sub-lethal concentrations of an antibiotic, are a standard method for assessing the potential for resistance development. In a landmark 30-day experiment, Escherichia coli was exposed to this compound and, in a parallel experiment, to ciprofloxacin, a commonly used fluoroquinolone antibiotic.

Table 1: Fold-Increase in Minimum Inhibitory Concentration (MIC) After 30-Day Serial Passage

| Compound | Bacterial Strain | Duration of Exposure | Fold-Increase in MIC |

| This compound | E. coli | 30 days | No resistance observed |

| Ciprofloxacin | E. coli | 30 days | ~200-fold |

Data sourced from in-vitro studies.[1]

The results unequivocally demonstrate that while E. coli rapidly developed high-level resistance to ciprofloxacin, no resistance to this compound was detected throughout the 30-day exposure period.[1]

Minimum Inhibitory Concentrations (MICs)

This compound has shown efficacy against a wide array of bacterial pathogens, including multidrug-resistant strains. The following table summarizes its MIC values against several key species.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 16 - 32 |

| Staphylococcus aureus ATCC 29213 | 32 |

| Acinetobacter baumannii (Carbapenem-resistant) | 128 |

| Clostridioides difficile | 0.25 - 2 |

| Mycobacterium tuberculosis | 0.5 - 2 |

Note: MIC values can vary based on the specific strain and testing conditions.[2][3][4]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the methodologies used to assess this compound's low resistance propensity.

Serial Passage Resistance Assay

This protocol is a generalized representation based on standard laboratory practices, as highly specific details for this compound studies are not publicly available.

Objective: To assess the development of resistance to this compound in a bacterial population over an extended period of exposure.

Materials:

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain using the broth microdilution method.

-

Serial Passage: a. Inoculate a culture of the bacterial strain into MHB containing a sub-inhibitory concentration of this compound (typically 0.5 x MIC). b. Incubate the culture overnight at 37°C. c. The following day, determine the MIC of the passaged culture. d. Inoculate a fresh culture in MHB with a sub-inhibitory concentration of this compound based on the new MIC value. e. Repeat this process for a predetermined number of days (e.g., 30 days).

-

Data Analysis: Plot the fold-change in MIC over time to visualize the rate of resistance development.

Frequency of Resistance Determination

This protocol is a generalized representation based on standard laboratory practices.

Objective: To determine the frequency at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.

Materials:

-

Bacterial strain of interest

-

Tryptic Soy Agar (TSA) plates

-

This compound

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow an overnight culture of the bacterial strain in a non-selective broth.

-

Plating: a. Plate a large, known number of bacterial cells (e.g., 10^9 to 10^10 CFU) onto TSA plates containing a selective concentration of this compound (typically 4x to 8x the MIC). b. Plate serial dilutions of the overnight culture onto non-selective TSA plates to determine the total viable cell count.

-

Incubation: Incubate all plates at 37°C for 24-48 hours.

-

Colony Counting: Count the number of colonies that grow on both the selective and non-selective plates.

-

Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizing the Mechanism and Workflow

Mechanism of Action: Disruption of the Proton Motive Force

This compound's unique mechanism of action is central to its low propensity for inducing resistance. Unlike many antibiotics that target specific enzymes, this compound disrupts the proton motive force (PMF) across the bacterial cell membrane. The PMF is a fundamental energy-coupling mechanism essential for ATP synthesis, nutrient transport, and motility. By dissipating this gradient, this compound effectively short-circuits the cell's energy production, leading to rapid cell death. This multi-faceted attack on a core cellular process makes it difficult for bacteria to develop resistance through single-point mutations.

Caption: this compound's disruption of the proton motive force.

Experimental Workflow: Serial Passage Resistance Assay

The following diagram illustrates the iterative process of a serial passage experiment to evaluate the development of antibiotic resistance.

Caption: Workflow for serial passage resistance assay.

Logical Relationship: Why this compound Resists Resistance

The low propensity of this compound to induce resistance is a direct consequence of its mechanism of action and the nature of its molecular target.

Caption: Rationale for this compound's low resistance profile.

Conclusion

This compound represents a significant advancement in the field of antibiotic discovery. Its novel mechanism of action, which targets the fundamental process of the proton motive force, underpins its low propensity for inducing bacterial resistance. The data and experimental evidence presented in this technical guide strongly support the continued investigation and development of this compound as a next-generation antibiotic. For researchers and drug development professionals, this compound serves as a powerful example of how innovative approaches, including the use of artificial intelligence, can lead to the discovery of new therapeutic agents that address the critical challenge of antimicrobial resistance.

References

- 1. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the Antibacterial Efficacy of this compound against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Powerful antibiotic discovered using machine learning for first time | Antibiotics | The Guardian [theguardian.com]

A Comprehensive Technical Guide to the Preclinical Toxicology and Safety Profile of Halicin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Halicin (formerly SU-3327) is a novel, broad-spectrum antibiotic candidate identified through an artificial intelligence-driven approach.[1][2] Originally investigated as a c-Jun N-terminal kinase (JNK) inhibitor for diabetes, its potent antibacterial activity against a range of multidrug-resistant (MDR) pathogens has generated significant interest.[1][3][4] Its unique mechanism of action, which involves the disruption of the bacterial proton motive force, suggests a low propensity for resistance development. This technical guide provides an in-depth summary of the available preclinical toxicology and safety data for this compound, focusing on quantitative data, detailed experimental methodologies, and visual representations of key concepts to support further research and development.

Executive Summary of Toxicological Profile

Preclinical studies indicate that this compound possesses a generally favorable safety profile, characterized by low acute oral toxicity. Genotoxicity assays have largely shown no mutagenic or genotoxic effects at therapeutic dose ranges. However, subchronic, high-dose administration in rats has been associated with some adverse effects, including weight loss and slight renal inflammation, highlighting the importance of dose selection for future studies. Furthermore, its pharmacokinetic profile is marked by poor absorption and rapid elimination, which may limit its systemic applications but could be advantageous for treating localized infections, such as those in the gastrointestinal tract.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from preclinical safety evaluations of this compound.

Table 1: Acute Oral Toxicity

| Species | Parameter | Value | 95% Confidence Interval | Source |

|---|

| Mouse | LD₅₀ | 2018.3 mg/kg | 1510.0 - 2738.3 mg/kg | |

Table 2: Subchronic Toxicity (90-Day Study in Rats)

| Dose Group | Dose (mg/kg) | Key Observations | Source |

|---|---|---|---|

| High-Dose | 201.8 | Weight loss, slight renal inflammation. | |

| Medium-Dose | 100.9 | No significant adverse effects reported. |

| Low-Dose | 50.5 | No significant adverse effects reported. | |

Table 3: Genotoxicity and Other Safety Endpoints

| Assay Type | Species/System | Finding | Notes | Source |

|---|---|---|---|---|

| Sperm Malformation | Mouse | No obvious genotoxicity. | - | |

| Bone Marrow Chromosome Aberration | Mouse | No obvious genotoxicity. | - | |

| Cell Micronucleus Test | Mouse | No genotoxicity at low/medium doses. | A significant increase in micronuclei was seen at a high dose of 1009.1 mg/kg. | |

| Ames Test | S. typhimurium | Non-mutagenic. | Part of general toxicology studies confirming low toxicity. | |

| Reproductive Toxicity | - | Non-reproductive-toxic. | Finding from a general toxicology assessment. |

| Teratogenicity | Zebrafish Embryo | No significant teratogenicity. | - | |

Table 4: In Vivo Safety: Hematological and Biochemical Parameters (Mice, 48h Oral Administration)

| Parameter | Dose Groups (mg/kg b.w.) | Result | Source |

|---|---|---|---|

| Hematology | |||

| White Blood Cells (WBC) | 6.37, 12.74, 25.48 | No statistically significant changes. | |

| Red Blood Cells (RBC) | 6.37, 12.74, 25.48 | No statistically significant changes. | |

| Hemoglobin (HGB) | 6.37, 12.74, 25.48 | No statistically significant changes. | |

| Platelets (PLT) | 6.37, 12.74, 25.48 | No statistically significant changes. | |

| Liver Function | |||

| Alanine Aminotransferase (ALT) | 6.37, 12.74, 25.48 | No significant alterations. | |

| Aspartate Aminotransferase (AST) | 6.37, 12.74, 25.48 | No significant alterations. | |

| Kidney Function | |||

| Blood Urea Nitrogen (BUN) | 6.37, 12.74, 25.48 | No significant alterations. |

| Creatinine | Not specified | No significant alterations. | |

Mechanism of Action and Safety Implications

This compound's primary antibacterial mechanism is the disruption of the proton motive force (PMF) across the bacterial cell membrane. Specifically, it dissipates the transmembrane pH gradient (ΔpH), which is crucial for bacterial ATP synthesis, nutrient transport, and motility. This action leads to a cascade of metabolic failures and ultimately, bacterial cell death. This mechanism is considered difficult for bacteria to develop resistance against.

Caption: this compound's mechanism of action targeting the bacterial proton motive force.

Experimental Protocols

Detailed methodologies for key preclinical safety and toxicology studies are outlined below.

Acute Oral Toxicity Study

-

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

-

Species: ICR Mice.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

This compound is administered orally via gavage at various dose levels.

-

A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Body weights are recorded periodically.

-

The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical method (e.g., Probit analysis).

-

90-Day Subchronic Oral Toxicity Study

-

Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.

-

Species: Rats (5 males and 5 females per group).

-

Methodology:

-

Animals are randomly assigned to control and treatment groups.

-

This compound is administered daily via oral gavage at multiple dose levels (e.g., 50.5, 100.9, and 201.8 mg/kg).

-

A control group receives the vehicle.

-

Daily clinical observations are performed. Body weight, food, and water consumption are measured weekly.

-

At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.

-

A complete necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

-

Genotoxicity Assays

-

Objective: To assess the potential of this compound to induce genetic damage.

-

Protocols:

-

Sperm Abnormality Test (Mouse): Male mice are treated with this compound for several weeks. At the end of the treatment period, sperm are collected from the epididymis and examined microscopically for morphological abnormalities.

-

Bone Marrow Chromosomal Aberration Test (Mouse): Animals are administered this compound. Bone marrow cells are collected, cultured, and arrested at metaphase. Chromosomes are then spread on slides and analyzed for structural aberrations.

-

Micronucleus Test (Mouse Bone Marrow): Animals are treated with this compound. Bone marrow is extracted, and polychromatic erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

-

In Vivo Safety Study (Mice)

-

Objective: To evaluate the short-term in vivo toxicity of this compound on key physiological systems.

-

Species: Mice.

-

Methodology:

-

Various doses of this compound (e.g., 6.37, 12.74, 25.48 mg/kg b.w.) are administered orally.

-

Blood samples are collected 48 hours post-administration.

-

Samples are analyzed for hematological parameters (WBC, RBC, HGB, PLT) and biochemical markers of liver (ALT, AST) and kidney (BUN, Creatinine) function.

-

Caption: A generalized workflow for preclinical toxicology evaluation of a new drug.

Pharmacokinetics and Safety Implications

Pharmacokinetic studies have revealed that this compound is poorly absorbed into the bloodstream and is rapidly eliminated from the body. This profile presents both a challenge and a potential advantage.

-

Limitation for Systemic Infections: The low systemic exposure may limit this compound's efficacy for treating deep-seated or systemic infections.

-

Advantage for Localized Infections: The poor absorption and rapid clearance mean the drug is concentrated in the gastrointestinal tract for a longer period. This makes it a promising candidate for treating intestinal infections, such as those caused by Clostridioides difficile, with potentially reduced systemic side effects.

Conclusion

The preclinical safety evaluation of this compound indicates a compound with low acute toxicity and a low propensity for inducing genotoxicity at therapeutically relevant concentrations. The primary safety concern identified to date is the potential for renal effects at high, repeated doses, as observed in a 90-day rat study. Its pharmacokinetic profile suggests a promising future for the treatment of localized, particularly intestinal, infections. Further studies are required to fully characterize its safety in different animal models and to establish a safe therapeutic window for potential human clinical trials.

References

Halicin's Disruption of Bacterial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Dissipation of the Proton Motive Force

Halicin's primary mode of action is the disruption of the electrochemical gradient across the bacterial cell membrane, a phenomenon central to bacterial bioenergetics.[1] This gradient, known as the proton motive force (PMF), is essential for critical cellular functions, most notably the synthesis of ATP via oxidative phosphorylation. The PMF is composed of two key components: the electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). Evidence suggests that this compound's efficacy is primarily attributed to its ability to dissipate the ΔpH component of the PMF.

By interfering with the cell's ability to maintain this crucial pH balance, this compound triggers a cascade of detrimental effects, including the depletion of intracellular ATP stores and the disruption of other PMF-dependent processes like nutrient uptake and motility. This ultimately leads to bacterial cell death. A key aspect of this compound's mechanism is its apparent low propensity for inducing resistance, as altering the fundamental biophysical properties of the cell membrane is a more complex evolutionary challenge for bacteria compared to mutating a single protein target. Some studies suggest that this compound may complex with iron to facilitate the collapse of the transmembrane pH gradient.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the scientific literature.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |